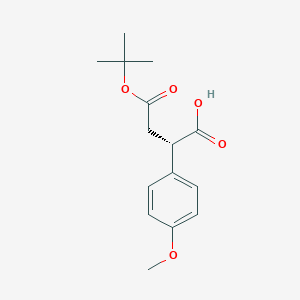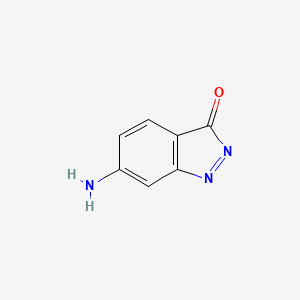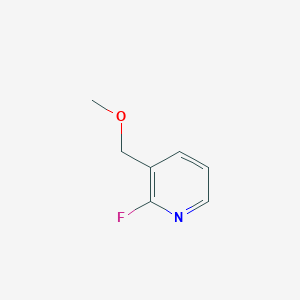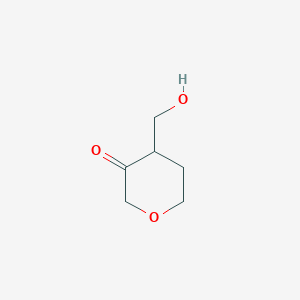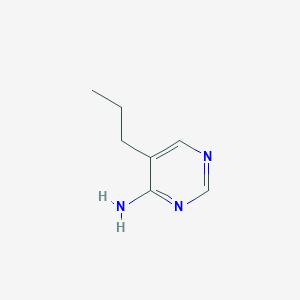
5-Propylpyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Propylpyrimidin-4-amine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by a propyl group attached to the fifth carbon and an amino group attached to the fourth carbon of the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Propylpyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-propyl-1,3-diaminopropane with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. Additionally, continuous flow reactors can be employed to produce the compound on a larger scale with better control over reaction parameters.
化学反応の分析
Types of Reactions: 5-Propylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products Formed:
Oxidation: Nitroso-5-propylpyrimidin-4-amine, Nitro-5-propylpyrimidin-4-amine.
Reduction: this compound derivatives with reduced functional groups.
Substitution: Various substituted pyrimidine derivatives depending on the substituent introduced.
科学的研究の応用
5-Propylpyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Pyrimidine derivatives are explored for their potential as therapeutic agents in treating various diseases.
Industry: It is used in the development of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 5-Propylpyrimidin-4-amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
4-Aminopyrimidine: Lacks the propyl group, making it less hydrophobic.
5-Methylpyrimidin-4-amine: Contains a methyl group instead of a propyl group, affecting its steric and electronic properties.
5-Ethylpyrimidin-4-amine: Contains an ethyl group, making it intermediate in size between the methyl and propyl derivatives.
Uniqueness: 5-Propylpyrimidin-4-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the propyl group can enhance its hydrophobic interactions with biological targets, potentially improving its efficacy in certain applications.
特性
分子式 |
C7H11N3 |
|---|---|
分子量 |
137.18 g/mol |
IUPAC名 |
5-propylpyrimidin-4-amine |
InChI |
InChI=1S/C7H11N3/c1-2-3-6-4-9-5-10-7(6)8/h4-5H,2-3H2,1H3,(H2,8,9,10) |
InChIキー |
VYWYWSXYCPVETP-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CN=CN=C1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B13099303.png)

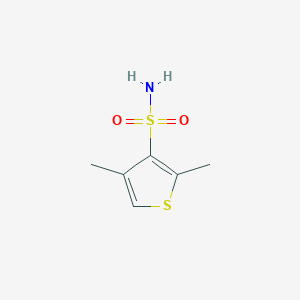
![Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate](/img/structure/B13099315.png)
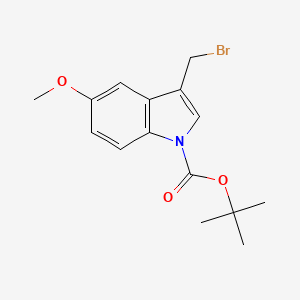
![[(2R,3R,4S,5R)-3,4-diacetyloxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate;hydrochloride](/img/structure/B13099326.png)
![5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13099329.png)
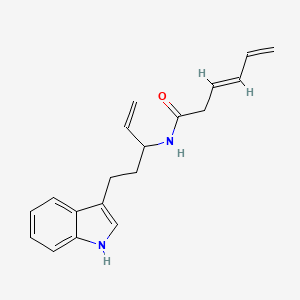
![4-[2-methyl-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(6-pyridin-4-ylimidazo[1,2-a]pyridin-2-yl)benzamide;2,2,2-trifluoroacetic acid](/img/structure/B13099347.png)
![4-Butyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B13099349.png)
